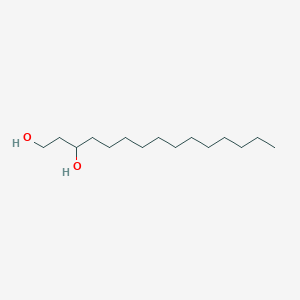

Pentadecane-1,3-diol

Description

Properties

IUPAC Name |

pentadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16/h15-17H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJRMHXEWBBMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentadecane-1,3-diol can be synthesized through several methods, including the reduction of pentadecanedioic acid or the hydroformylation of 1-tetradecene followed by hydrogenation. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of pentadecanedioic acid or its derivatives. This process requires specialized equipment to handle the high pressures and temperatures necessary for the reaction to proceed efficiently.

Chemical Reactions Analysis

Types of Reactions: Pentadecane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to pentadecanedioic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: The compound can be reduced to pentadecane using hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can undergo substitution reactions with various reagents, such as halogens, to form halogenated derivatives.

Major Products Formed:

Oxidation: Pentadecanedioic acid

Reduction: Pentadecane

Substitution: Halogenated pentadecanes

Scientific Research Applications

Pentadecane-1,3-diol is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It is used in the study of lipid metabolism and cell membrane structure.

Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which pentadecane-1,3-diol exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a carrier molecule, interacting with biological membranes and facilitating the transport of therapeutic agents. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Pentadecane-1,3-diol with structurally related diols:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|

| This compound | 66271-79-2 | C₁₅H₃₂O₂ | 244.41 | 351.1 ± 10.0 | 0.900 ± 0.06 | Long-chain aliphatic diol |

| Dodecane-1,12-diol | - | C₁₂H₂₆O₂ | 202.34 | Data unavailable | Data unavailable | Terminal diol; used in polymers |

| Cyclopentane-1,3-diol | 185399-66-0 | C₅H₁₀O₂ | 118.13 | Data unavailable | Data unavailable | Cyclic structure; chiral centers |

| Propane-1,3-diol | 504-63-2 | C₃H₈O₂ | 92.09 | 210–215 | 1.05 | Short-chain; high solubility |

| Butane-1,3-diol | 107-88-0 | C₄H₁₀O₂ | 90.12 | 207–208 | 1.00 | Intermediate volatility |

Key Observations :

- Chain Length and Hydrophobicity : Longer chains (e.g., this compound) exhibit higher boiling points and lower solubility in polar solvents compared to shorter diols like propane-1,3-diol .

- Cyclic vs. Linear Diols : Cyclopentane-1,3-diol’s rigid structure reduces conformational flexibility, impacting reactivity and applications in asymmetric synthesis .

Chemical Reactivity and Stability

- Oxidation Behavior : Shorter diols like propane-1,2-diol and pentane-1,5-diol undergo catalytic oxidation via intermediate complexes with Ru(III) or Ir(III), yielding carboxylic acids or ketones . This compound’s oxidation pathways remain underexplored but may follow similar mechanisms.

- Thermal Stability : Dodecane-1,12-diol is stable under recommended storage conditions but decomposes under fire, releasing toxic fumes . This compound’s stability is likely comparable due to its aliphatic structure.

- Incompatibilities : Like Dodecane-1,12-diol, this compound may react with strong acids, alkalis, or oxidizing agents .

Biological Activity

Pentadecane-1,3-diol, a long-chain fatty alcohol, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and applications in food safety.

Chemical Structure and Properties

This compound has a chemical formula of C15H32O2, characterized by a straight-chain structure with hydroxyl groups at the 1 and 3 positions. This configuration contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- Inhibition of Listeria monocytogenes : Research demonstrated that pentadecanal, a related compound, effectively inhibited the growth of Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL. This suggests that pentadecane derivatives may possess similar properties and could be utilized as natural preservatives in food products .

- Biofilm Formation : Pentadecanal has also shown promise in preventing biofilm formation by Staphylococcus epidermidis, indicating its potential role in controlling bacterial colonization on surfaces .

Cytotoxicity and Cell Viability

Studies investigating the cytotoxic effects of this compound have yielded varying results:

- Cell Viability Assays : In vitro assays using RAW264.7 macrophage cells indicated that this compound exhibited low cytotoxicity at concentrations below 100 µg/mL. Higher concentrations did show some cytotoxic effects, but further research is necessary to clarify its safety profile .

Table 1: Summary of Biological Activities of this compound

The exact mechanism by which this compound exerts its biological activities is still under investigation. However, it is hypothesized that its long-chain structure allows it to interact with lipid membranes of microbial cells, leading to disruption and subsequent cell death. This interaction is similar to other long-chain fatty alcohols known for their antimicrobial properties.

Potential Applications

Given its antimicrobial activity and low cytotoxicity at certain concentrations, this compound could be explored for various applications:

- Food Preservation : The ability to inhibit pathogenic bacteria such as Listeria monocytogenes positions this compound as a potential natural preservative in the food industry.

- Pharmaceuticals : Its low toxicity profile makes it a candidate for formulation in topical antimicrobial agents or other pharmaceutical products.

Q & A

Q. What are the standard methodologies for synthesizing Pentadecane-1,3-diol in laboratory conditions?

Synthesis typically involves catalytic hydrogenation of α,β-unsaturated ketones or selective reduction of diketones using transition metal catalysts (e.g., palladium or nickel). Reaction conditions should maintain an inert atmosphere (argon/nitrogen) to prevent oxidation. Post-synthesis purification requires column chromatography with polar stationary phases (silica gel) and non-polar eluents. Researchers must adhere to safety protocols for handling flammable reagents and use explosion-proof equipment .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using - and -NMR, referencing coupling constants and splitting patterns.

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify hydroxyl (3200–3600 cm) and alkyl chain absorptions. Cross-validation with computational predictions (e.g., CSEARCH protocol) enhances accuracy .

Q. What safety precautions are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and predicted spectral data for this compound derivatives?

- Multi-technique validation : Combine NMR, X-ray crystallography, and IR to resolve structural ambiguities.

- Computational refinement : Apply density functional theory (DFT) with solvent-effect corrections to improve spectral predictions.

- Blind analysis : Eliminate bias by analyzing samples without prior structural knowledge .

Q. What experimental designs are suitable for investigating the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Expose the compound to pH 3–10 buffers at 40–60°C for 4–12 weeks.

- Analytical endpoints : Monitor degradation via HPLC-UV and quantify byproducts using LC-MS.

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can the ecological impact of this compound be assessed in environmental toxicity studies?

- Aquatic testing : Conduct acute toxicity assays on Daphnia magna or algae, following OECD Test Guidelines 202/201.

- Biodegradation studies : Use OECD 301B (CO evolution test) to evaluate mineralization rates.

- Trophic transfer analysis : Measure bioaccumulation factors in model organisms (e.g., zebrafish) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Dose-response standardization : Use WHO guidelines for IC/EC determination across cell lines.

- Meta-analysis : Pool data from peer-reviewed studies, applying heterogeneity tests (e.g., Cochran’s Q).

- Mechanistic studies : Employ CRISPR knockouts or siRNA silencing to validate molecular targets .

Q. Which computational approaches predict this compound’s interactions with biological membranes?

- Molecular dynamics (MD) simulations : Model lipid bilayer penetration using CHARMM36 or Martini force fields.

- Free energy calculations : Apply umbrella sampling to determine partition coefficients (log P).

- QSAR modeling : Corrogate structural descriptors (e.g., hydrophobicity, chain length) with membrane fluidity data .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.